Combretastatin D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combretastatin D1 is a member of the combretastatin family, a group of natural phenolic compounds isolated from the bark of the South African bush willow, Combretum caffrum . These compounds are known for their potent antitubulin activity, which makes them promising candidates for anticancer therapies .
Preparation Methods
Combretastatin D1 can be synthesized through various methods. One notable method involves the use of flash vacuum pyrolysis for ring contraction . This method has been employed to synthesize combretastatins D-1, D-2, and D-4 . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the ring contraction process .
Chemical Reactions Analysis
Combretastatin D1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
Combretastatin D1 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of antitubulin agents . In biology and medicine, it has been extensively studied for its anticancer properties . This compound disrupts the polymerization of tubulin, leading to the inhibition of cell division and the induction of apoptosis in cancer cells . Additionally, it has shown potential in the treatment of other diseases due to its anti-inflammatory and antimicrobial properties .
Mechanism of Action
The mechanism of action of combretastatin D1 involves its binding to the colchicine site on the β-subunit of tubulin . This binding prevents the polymerization of tubulin into microtubules, which are essential for cell division . By inhibiting microtubule formation, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . This mechanism also contributes to its antivascular effects, as it causes the collapse of tumor blood vessels .
Comparison with Similar Compounds
Combretastatin D1 is part of a larger family of combretastatins, which includes combretastatins A, B, and C . Among these, combretastatin A-4 is the most well-known and has been extensively studied for its potent antitubulin activity . While this compound shares similar structural features with other combretastatins, its unique macrocyclic lactone structure distinguishes it from the others . This structural difference contributes to its distinct biological activities and potential therapeutic applications .
Similar Compounds:- Combretastatin A-4
- Combretastatin A-1
- Combretastatin B-1
- Combretastatin C-1
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWIGJGNQCZPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.